N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine
Overview
Description
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to an amine group, which is further connected to a 4-methyl-3-nitrophenyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine typically involves the reaction of 4-methyl-3-nitrobenzyl chloride with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding nitro derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can convert the nitro group to an amine group.
Scientific Research Applications
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and binding studies.
Medicine: Research involving this compound includes exploring its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways, making the compound useful in studying enzyme kinetics and receptor binding .
Comparison with Similar Compounds
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine can be compared with similar compounds such as:
N-(4-methyl-3-nitrophenyl)benzylamine: This compound has a benzyl group instead of a cyclopropane ring, which affects its chemical reactivity and biological interactions.
2-methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: This compound contains a carbamate group, which introduces different functional properties compared to the amine group in this compound.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8-2-3-9(6-11(8)13(14)15)7-12-10-4-5-10/h2-3,6,10,12H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHBZSQZDCUDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CC2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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